4-(2,6-Dimethoxyphenyl)-1H-imidazole
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Overview
Description
4-(2,6-Dimethoxyphenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 2,6-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxyphenyl)-1H-imidazole typically involves the reaction of 2,6-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl-imidazole derivatives.
Scientific Research Applications
4-(2,6-Dimethoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes or receptors critical for disease progression.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Shares the 2,6-dimethoxyphenyl group but lacks the imidazole ring.
4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the imidazole ring.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A related compound used in mass spectrometry.
Uniqueness
4-(2,6-Dimethoxyphenyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2,6-dimethoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-5-10(15-2)11(9)8-6-12-7-13-8/h3-7H,1-2H3,(H,12,13) |
InChI Key |
CTHPGTGVECNXMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CN=CN2 |
Origin of Product |
United States |
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